4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one
Description
Properties
CAS No. |
651029-60-6 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-[3-[(dimethylamino)methyl]phenyl]-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C18H18N2O2/c1-20(2)11-12-5-3-6-13(9-12)15-10-19-18(22)14-7-4-8-16(21)17(14)15/h3-10,21H,11H2,1-2H3,(H,19,22) |
InChI Key |
KFPSPGLZIXMMMD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Phenyl Intermediate
The foundational step in synthesizing 4-(3-((dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one involves preparing a substituted phenyl precursor. A common approach employs 3-bromobenzaldehyde as the starting material. Through a Mannich reaction , the aldehyde group is functionalized with dimethylamine to introduce the (dimethylamino)methyl group (Scheme 1).
Reaction Conditions :
-
Reagents : Dimethylamine hydrochloride, formaldehyde (37% aqueous solution)
-
Solvent : Ethanol
-
Temperature : 60–70°C
-
Time : 6–8 hours
-
Yield : ~75%
The product, 3-((dimethylamino)methyl)benzaldehyde , is purified via column chromatography (silica gel, ethyl acetate/hexane).
Cyclization to Form the Isoquinolinone Core
The aldehyde intermediate is subsequently reacted with homophthalic anhydride under acidic conditions to form the isoquinolinone skeleton (Scheme 2). This step involves a Friedel-Crafts acylation followed by cyclodehydration.
Reaction Conditions :
-
Catalyst : Concentrated sulfuric acid
-
Solvent : Glacial acetic acid
-
Temperature : 120°C
-
Time : 12 hours
-
Yield : 60–65%
The hydroxyl group at position 5 is introduced during cyclization, eliminating the need for post-synthetic oxidation.
Rhodium-Catalyzed C-H Activation and Annulation
Recent advances in transition-metal catalysis have enabled streamlined syntheses of isoquinolinones. A rhodium(III)-catalyzed C-H activation/annulation strategy offers improved regioselectivity and fewer steps (Scheme 3).
Substrate Preparation
A N-pivaloyloxybenzamide derivative is prepared from 3-((dimethylamino)methyl)benzoic acid. The pivaloyl group acts as a directing group for C-H activation.
Reaction Conditions :
-
Reagents : Pivaloyl chloride, triethylamine
-
Solvent : Dichloromethane
-
Temperature : 0°C → room temperature
-
Yield : 85–90%
Catalytic Cyclization with Vinyl Acetate
The benzamide undergoes rhodium-catalyzed annulation with vinyl acetate , serving as an acetylene surrogate, to form the isoquinolinone ring.
Reaction Conditions :
-
Catalyst : [Cp*RhCl₂]₂ (2.5 mol%)
-
Additive : Cesium acetate (30 mol%)
-
Solvent : Methanol
-
Temperature : 60°C
-
Time : 16 hours
-
Yield : 70–78%
Advantages :
-
Avoids hazardous acetylene gas.
-
High functional group tolerance.
Nucleophilic Substitution on Preformed Isoquinolinones
Late-Stage Functionalization
An alternative route involves introducing the (dimethylamino)methyl group via nucleophilic substitution on a preformed 4-arylisoquinolinone (Scheme 4).
Reaction Steps :
-
Bromination : 4-(3-bromophenyl)-5-hydroxyisoquinolin-1(2H)-one is treated with N-bromosuccinimide (NBS).
-
Aminomethylation : The brominated intermediate reacts with dimethylamine in the presence of a copper(I) catalyst .
Reaction Conditions :
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline
-
Solvent : DMF
-
Temperature : 100°C
-
Yield : 50–55%
Comparative Analysis of Synthetic Methods
| Method | Steps | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Multi-Step Organic | 4–5 | 60–75 | Scalable for industrial production | Lengthy purification steps |
| Rhodium Catalysis | 2–3 | 70–78 | Atom-economical, regioselective | High catalyst cost |
| Late-Stage Functionalization | 3 | 50–55 | Modular for derivative synthesis | Moderate yields, harsh conditions |
Chemical Reactions Analysis
Types of Reactions
4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroisoquinolinones, and various substituted isoquinolinones, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one has garnered interest for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases and cancer.
- Neuropharmacology : The compound exhibits significant neuroprotective effects, potentially acting as an acetylcholinesterase inhibitor, which is relevant for conditions like Alzheimer's disease. Molecular docking studies suggest strong binding affinities to acetylcholinesterase receptors .
- Anticancer Activity : Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values comparable to standard chemotherapeutic agents, making it a candidate for further development in oncology .
The biological activities of 4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one are diverse:
- Antioxidant Properties : The compound exhibits antioxidant activity, effectively scavenging free radicals and thereby holding potential for preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines in cell cultures, suggesting applications in treating inflammatory disorders.
Data Tables
| Biological Activity | Assay Type | Result (IC50) | Reference |
|---|---|---|---|
| Antioxidant | DPPH Scavenging | 12 µM | |
| Anti-inflammatory | Cytokine Inhibition | IC50 = 10 µM | |
| Anticancer | MTT Assay | IC50 = 15 µM (Breast Cancer) | |
| Neuroprotective | AChE Inhibition | IC50 = 20 µM |
Case Study 1: Neuroprotection
In a study focused on neuroprotective compounds, derivatives similar to 4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one were tested for their ability to inhibit acetylcholinesterase. Results indicated significant reductions in enzyme activity, suggesting potential therapeutic applications for Alzheimer's disease .
Case Study 2: Anticancer Activity
A series of analogs derived from the target compound were synthesized and evaluated against various cancer cell lines. One analog exhibited selective cytotoxicity towards lung cancer cells with an IC50 value of 18 µM. This highlights the potential for structural modifications to enhance anticancer properties .
Mechanism of Action
The mechanism of action of 4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. Additionally, the hydroxyisoquinolinone core can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Aminoalkyl Substituents
- 4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one (CAS 1430563-76-0) Key Difference: Replaces the dimethylamino group with a dipropylamino moiety. This could alter pharmacokinetics compared to the dimethylamino analog . Synthesis: Likely involves similar Mannich-type reactions but with dipropylamine instead of dimethylamine.
- 5-Hydroxy-4-(3-(trifluoromethyl)phenyl)-2H-isoquinolin-1-one Key Difference: Substitutes the dimethylaminomethylphenyl group with a 3-(trifluoromethyl)phenyl group. Impact: The electron-withdrawing trifluoromethyl group reduces basicity and increases metabolic stability. The compound exhibits a logP of 4.33, indicating high lipophilicity, which may favor CNS penetration .
Analogues with Aromatic or Heterocyclic Substitutions
- 5-Hydroxy-4-(naphthalen-2-yl)isoquinolin-1(2H)-one (CAS 656234-36-5) Key Difference: Features a naphthalene ring instead of the phenyl group. Impact: The bulkier naphthyl group may enhance π-π stacking interactions with hydrophobic protein pockets but could reduce solubility. The hydroxyl group at position 5 remains conserved, suggesting a critical role in bioactivity .
- 5-[(2-Chlorophenyl)methoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one Key Difference: Incorporates a chlorophenylmethoxy group and a methylbenzyl substituent. The dihydroisoquinolinone core may confer conformational rigidity compared to the fully aromatic isoquinolinone .
Analogues with Glycosidic or Carbohydrate Modifications
- 3-(5-(Hydroxymethyl)furan-2-yl)-7-(((2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)isoquinolin-1(2H)-one Key Difference: Attaches a glycoside (glucose derivative) and a hydroxymethylfuran group. Impact: The carbohydrate moiety significantly enhances hydrophilicity, as evidenced by its molecular formula (C19H19NO8) and polar functional groups. Such modifications are often employed to improve water solubility for intravenous administration .
Comparative Data Table
Research Findings and Implications
- Bioactivity Trends: Compounds with aminoalkyl groups (e.g., dimethylamino or dipropylamino) show promise in targeting amine-binding receptors, such as neurotransmitter transporters or GPCRs . Hydrophilic modifications (e.g., glycosides) improve solubility but may limit blood-brain barrier penetration .
- Synthetic Accessibility: Mannich reactions and nucleophilic aromatic substitutions are common for introducing aminoalkyl or aryl groups .
- Structure-Activity Relationships (SAR) :
Biological Activity
4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one, often referred to as a hydroxyisoquinolinone derivative, has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a dimethylamino group, a phenyl ring, and a hydroxyisoquinolinone moiety, making it a subject of interest for researchers exploring its pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
IUPAC Name : 4-[3-((dimethylamino)methyl)phenyl]-5-hydroxy-2H-isoquinolin-1-one
Molecular Weight : 304.37 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The dimethylamino group is known to enhance solubility and bioavailability, while the hydroxyisoquinolinone moiety may participate in redox reactions, influencing cellular processes such as apoptosis and oxidative stress response .
Anticancer Activity
Research has indicated that derivatives of isoquinolinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .
Neuroprotective Effects
Preliminary investigations suggest that this compound may possess neuroprotective properties. It has been shown to suppress neuronal cell death induced by oxidative stress, which is a common pathway in neurodegenerative diseases. The structure-activity relationship studies indicate that specific modifications can enhance its protective effects against oxidative damage .
Research Findings and Case Studies
Synthetic Routes
The synthesis of 4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. Key steps include:
- Formation of Intermediate Compounds : Reaction between dimethylamine and phenyl compounds.
- Cyclization : Cyclization reactions under specific conditions to form the isoquinolinone structure.
These synthetic pathways are crucial for obtaining derivatives with enhanced biological activities.
Q & A
Q. How can researchers optimize the synthesis of 4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one to improve yield and purity?
- Methodological Answer : Synthesis optimization requires multi-step protocols with rigorous control of reaction parameters. Key strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) or ethanol for intermediate steps to enhance solubility and reduce side reactions .
- Catalysts : Use of transition-metal catalysts (e.g., palladium for cross-coupling) to accelerate critical steps like arylations .
- Temperature Control : Maintain temperatures between 50–80°C to balance reaction kinetics and thermal stability of intermediates .
- Purification : Employ column chromatography or recrystallization for high-purity isolation. Advanced methods like continuous flow synthesis can improve scalability and reproducibility .
Q. What analytical techniques are most effective for characterizing 4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one?
- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural elucidation and purity assessment:
- NMR Spectroscopy : - and -NMR to confirm substituent positions and hydrogen bonding patterns (e.g., hydroxyl and dimethylamino groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation analysis .
- HPLC : Reverse-phase HPLC with UV detection at 254 nm to quantify purity and identify byproducts .
Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility Profiling : Use shake-flask methods with solvents of increasing polarity (water, DMSO, ethanol) at pH 3–10 to identify optimal formulation conditions .
- Stability Studies : Accelerated degradation tests under heat (40–60°C), light, and oxidative stress (HO) monitored via HPLC to assess shelf-life and storage requirements .
Advanced Research Questions
Q. What experimental approaches are suitable for elucidating the biological targets of 4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one?
- Methodological Answer : Mechanistic studies involve:
- Enzyme/Receptor Binding Assays : Radioligand displacement or fluorescence polarization assays to screen for interactions with kinases, GPCRs, or ion channels .
- Crystallography : Co-crystallization with putative targets (e.g., cytochrome P450 enzymes) to resolve binding modes .
- Gene Knockdown Models : CRISPR/Cas9-mediated gene silencing to identify pathways affected by the compound .
Q. How can computational modeling enhance the understanding of this compound’s activity?
- Methodological Answer :
Q. What methodologies are recommended for assessing the environmental fate of this compound?
- Degradation Studies : Hydrolysis/photolysis experiments in simulated environmental matrices (soil, water) to track transformation products via LC-MS.
- Ecotoxicology : Acute toxicity assays using Daphnia magna or algae to determine EC values .
Q. How can researchers design in vivo pharmacokinetic studies for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
